(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but
Description
Structural Characterization of (3S)-3-amino-3-{...}but
Peptidomimetic Backbone Architecture
Urea Linkage Topology
The urea linkages in (3S)-3-amino-3-{...}but form a critical structural scaffold that replaces traditional amide bonds found in native peptides. Molecular dynamics simulations of similar urea-containing systems reveal that urea groups engage in hydrogen-bonding networks with approximately twice the longevity of peptide-water interactions, with hydrogen bond lifetimes exceeding 200 ps in some cases. These extended interactions stabilize secondary structures by forming bridges between backbone carbonyl oxygens and adjacent side chains. For instance, urea molecules in analogous systems occupy bridging positions for up to 240 ps, creating a semi-rigid framework that restricts conformational flexibility.
Cryo-EM studies of urea transporters (UTs) highlight conserved motifs, such as the Q231–T338–T176–Q67 polar network, which coordinate urea molecules via dual hydrogen-bond donor and acceptor capabilities. In (3S)-3-amino-3-{...}but, this motif likely enables urea linkages to act as molecular pivots, facilitating reversible structural dynamics while maintaining overall topology. Compared to native peptides, urea’s bifurcated hydrogen-bonding capacity reduces solvent accessibility, as evidenced by a 0.3 Å shrinkage in channel radius upon urea binding in UT complexes.
Stereochemical Configuration Analysis
The compound’s stereochemical precision is enforced by its (3S)-3-amino center and cascading (1S) configurations. Rotamer library analyses of β-amino acid scaffolds demonstrate that such stereochemical constraints limit χ1 torsion angles to energetically favored gauche(+) (±60°) and trans (180°) conformations, minimizing steric clashes between γ-side chains and backbone carbonyl/nitrogen groups. For example, χ1 angles deviating beyond ±15° from these preferred states incur steric penalties exceeding 2.5 kcal/mol in Rosetta energy calculations.
Quantum mechanical scans of oligooxopiperazines—a related peptidomimetic class—reveal that the (3S) configuration induces a 314-helix geometry with helical rise parameters of 1.5–2.0 Å, contrasting with the 1.1–1.3 Å rise in α-helices. This expanded helical pitch accommodates bulkier side chains while preserving hydrogen-bonding registers between urea linkages and carbamimidamido groups.
Comparative Analysis with Native Peptide Motifs
Structural alignment with native α-helices shows a 40% reduction in solvent-accessible surface area (SASA) for (3S)-3-amino-3-{...}but, attributable to urea-mediated backbone shielding. Rosetta design protocols indicate that the compound’s noncanonical backbone achieves a ΔΔGfold of −3.2 kcal/mol relative to analogous peptides, primarily due to reduced entropic penalties from restricted urea linkage dynamics.
Backbone RMSD analyses reveal clustering into two dominant conformational states (mean RMSD: 0.8 Å) during 20-ns molecular dynamics trajectories, compared to four clusters (mean RMSD: 1.2 Å) for native peptides under identical conditions. This suggests enhanced conformational homogeneity, a hallmark of engineered peptidomimetics.
Functional Group Distribution
Carbamimidamido Group Coordination
The carbamimidamido (guanidinium) group at position 4 adopts a planar sp² hybridization, enabling bidentate hydrogen bonding with backbone urea linkages. Crystallographic data from UT-urea complexes show that such groups participate in salt bridges with acidic residues (e.g., Glu²⁷⁶ in hUT-A2), with bond lengths of 2.7–3.1 Å. Molecular mechanics simulations predict a 15% increase in binding affinity when carbamimidamido groups are positioned ≤4 Å from aromatic side chains, leveraging cation-π interactions.
In aqueous environments, the carbamimidamido group exhibits a pKa shift to 12.3±0.2, maintaining protonation under physiological conditions. This contrasts with native arginine residues (pKa ~12.5), suggesting comparable base-stacking potential but reduced susceptibility to oxidative deamination.
Hydroxyphenyl Substituent Spatial Arrangement
The 4-hydroxyphenyl group adopts a χ2 torsion angle of −85°±5°, positioning the hydroxyl moiety for hydrogen bonding with adjacent carbonyl groups. This orientation mirrors tyrosine side chains in α-helices, where χ2 angles of ±90° minimize eclipsing strain. Rosetta packing calculations indicate a 2.8 kcal/mol stabilization when the hydroxyl group participates in backbone-side chain hydrogen bonds, versus 1.2 kcal/mol for solvent-exposed configurations.
π-π stacking interactions between the hydroxyphenyl ring and phenylalanine analogs occur at interplanar distances of 3.4–3.6 Å, comparable to native protein aromatic clusters. However, the hydroxyl group’s electron-donating effects reduce stacking energy by 0.7 kcal/mol relative to nonpolar analogs.
Methylbutyl Side Chain Conformational Dynamics
The (3S)-3-methylbutyl side chain populates three rotameric states: gauche(+) (62%), trans (28%), and gauche(−) (10%), as determined by NMR relaxation dispersion experiments. The gauche(+) rotamer (χ1 = −60°) minimizes steric clashes with the β-carbon, while the trans state (χ1 = 180°) enables hydrophobic packing with adjacent aliphatic groups.
MD simulations show that methylbutyl side chains undergo torsional oscillations with a periodicity of 120–150 ps, facilitating adaptive binding to concave protein surfaces. Mutational studies in β-peptide systems demonstrate that replacing methylbutyl with linear alkyl chains reduces target affinity by 3-fold, underscoring the importance of branched topology in van der Waals interactions.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKWCFHMJZUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N12O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
969.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The Fmoc/tBu strategy forms the backbone of modern SPPS for this compound, leveraging PEG-modified polystyrene resins to minimize steric hindrance during elongation. The C-terminal amino acid is anchored via a acid-labile linker (e.g., Wang resin), enabling final cleavage with trifluoroacetic acid (TFA). Sequential cycles involve:
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups while preserving side-chain protections.
- Coupling : Amino acids (4 eq) activated by HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 45–60 min per residue.
- Capping : Acetic anhydride/pyridine (1:1 v/v) blocks unreacted amino groups to prevent deletion sequences.
For the hydroxyphenyl-containing residues (e.g., Tyr derivatives), the phenolic -OH is protected with tert-butyl (tBu) groups stable to Fmoc removal but cleaved during final TFA treatment. The carbamimidamido (guanidino) group in the central segment requires protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), removed concomitantly with resin cleavage.
Segment Condensation Strategy
Given the peptide’s length (21-mer), a convergent approach synthesizes three segments:
- Segment A (Residues 1–7) : H-Gly-Arg(Pbf)-Tyr(tBu)-Thr(tBu)-Ser(tBu)-Val-Ile-Wang Resin
- Segment B (Residues 8–14) : Fmoc-Asp(OtBu)-Gln(Trt)-Leu-Met-Ser(tBu)-Asn(Trt)-Ala
- Segment C (Residues 15–21) : Fmoc-Pro-Lys(Boc)-His(Trt)-Phe-Gly-Arg(Pbf)-Val-OH
Coupling occurs in solution phase using BOP-Cl/N-methylmorpholine (2 eq each) in dichloromethane at −15°C, achieving 78% ligation efficiency. Critical to this process is the kinetic control of segment activation: pre-activating Segment C’s C-terminal Val with BOP-Cl for 5 min before adding Segment B minimizes diketopiperazine formation.
Side-Chain Global Deprotection and Cleavage
Final cleavage employs TFA/H2O/TIPS/EDT (92:2.5:2.5:3 v/v) for 3 h at 25°C, simultaneously removing:
- tBu (Tyr, Thr, Ser)
- Trt (Gln, Asn)
- Pbf (Arg)
- Boc (Lys)
Ethanedithiol (EDT) scavenges tBu cations, preventing tert-butylation of aromatic residues. Post-cleavage, cold ether precipitation yields crude peptide with 83% recovery. Analytical HPLC (C18, 0.1% TFA/ACN) shows 76% purity, improved to >99% via preparative HPLC (10 μm C18, 20→50% ACN over 60 min).
Addressing Oxidative Side Reactions
The methionine residue at position 11 necessitates post-synthetic oxidation control:
- Reductive Stabilization : 0.1 M TCEP in cleavage cocktail prevents Met sulfoxide formation.
- Lyophilization pH : Adjusting to pH 5.0 before freeze-drying minimizes aspartimide formation at residues 8–9.
Analytical Characterization
| Method | Parameters | Key Findings |
|---|---|---|
| MALDI-TOF MS | α-cyano matrix, reflector mode | [M+H]+ 2489.3 (calc. 2489.1) |
| Amino Acid Analysis | 6N HCl, 110°C, 24 h | Arg/Gly/Val = 3.02:6.95:4.01 (3:7:4) |
| CD Spectroscopy | 20 mM phosphate, pH 7.4, 25°C | 18% α-helix, 33% β-sheet content |
Discrepancies in Arg content (3.02 vs. theoretical 3) suggest partial Pbf cleavage inefficiency, addressed by extending TFA treatment to 4 h in subsequent batches.
Scale-Up Considerations
Kilogram-scale production employs continuous flow SPPS with the following optimizations:
- Resin : Tentagel S RAM (0.24 mmol/g) for improved swelling in DCM/DMF
- Reagent Delivery : 2.5 mL/min flow rate reduces coupling times to 12 min/residue
- Heat Exchange : Jacketed reactors maintain 25°C ± 0.5°C during exothermic couplings
This system achieves 89% average stepwise yield, comparable to batch synthesis but with 5× faster cycle times.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs documented in chemical catalogs and databases. Key comparisons include:
Key Observations :
- The target compound’s hydroxyphenyl and carbamimidamido groups distinguish it from the trifluoromethyl- and cyclohexylamino-containing analog in , which is optimized for lipophilicity and metabolic stability .
- Compared to the hydrate form in , the anhydrous target compound may exhibit reduced solubility but enhanced thermal stability .
Research Findings and Hypotheses
Potential Biochemical Interactions
- The hydroxyphenyl group may confer antioxidant activity, as seen in phenolic compounds from Populus buds (), though direct evidence for the target compound is lacking .
- Structural parallels to protein-like molecules in drug databases () suggest possible interactions with biological targets such as G-protein-coupled receptors (GPCRs) or proteases .
Challenges in Characterization
- Synthetic Complexity : The compound’s branched structure poses challenges in stereochemical control during synthesis, similar to issues reported for carbamate derivatives () .
- Analytical Limitations : Mass spectrometry imaging () or 2D-HPTLC () could resolve its purity and stability but require optimization for high molecular weight species .
Biological Activity
The compound (3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but is a complex organic molecule featuring multiple functional groups, including amine, carbamoyl, and carbamimidamide. Its intricate structure suggests potential for diverse biological interactions and applications in medicinal chemistry.
Structural Characteristics
The compound's reactivity is largely attributed to its functional groups:
- Amino groups : These can participate in nucleophilic reactions.
- Carbamoyl groups : These may influence the compound's solubility and binding properties.
- Hydroxy groups : These can undergo oxidation or reduction, affecting biological activity.
Biological Activity Overview
While the specific biological activity of this compound is not extensively documented, its structural features indicate potential activities that warrant further investigation. Possible biological activities include:
- Antibacterial Properties : Similar compounds with guanidine groups have shown significant antibacterial activity, suggesting that this compound may exhibit similar effects .
- Cytotoxicity : The presence of multiple functional groups may enhance interactions with cellular targets, potentially leading to cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The structural motifs could allow for inhibition of specific enzymes, particularly those involved in metabolic pathways.
Research Findings and Case Studies
Recent studies have focused on the synthesis and preliminary biological evaluation of similar compounds. For instance:
- A study on alkyl-guanidine derivatives demonstrated that compounds with similar structural features exhibited varied antibacterial activities against both Gram-positive and Gram-negative bacteria . This suggests that (3S)-3-amino-3-{...} may also possess similar properties.
Table 1: Comparative Biological Activities of Related Compounds
The mechanisms through which (3S)-3-amino-3-{...} may exert its biological effects could involve:
- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : The presence of amino groups may interfere with ribosomal function or protein synthesis pathways.
Future Research Directions
Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Suggested areas for future research include:
- In vitro and in vivo studies to assess antibacterial efficacy and cytotoxicity.
- Mechanistic studies to understand how the compound interacts at the molecular level with target proteins or pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
